molecular formula C19H21N3O2 B2396223 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea CAS No. 905761-26-4

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea

Cat. No. B2396223
CAS RN: 905761-26-4
M. Wt: 323.396
InChI Key: IDWDQJSMJWPWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPU-28 and is a potent positive allosteric modulator of the α7 nicotinic acetylcholine receptor.

Mechanism of Action

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in several physiological processes, including cognitive function, learning, and memory. By binding to the receptor, DPU-28 enhances its activity, resulting in improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Research has shown that DPU-28 has several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and have neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea in lab experiments is its potency and selectivity for the α7 nicotinic acetylcholine receptor. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of using DPU-28 in lab experiments is its limited solubility in water, which can make it challenging to use in certain assays.

Future Directions

There are several future directions for the research and development of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of DPU-28 and its potential side effects. Finally, the development of more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor is an important area of future research.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea involves the reaction of 3-methoxyphenyl isocyanate with p-tolyl hydrazine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate dihydropyridine, which is then oxidized to form the desired product. The synthesis of this compound has been reported in several studies, and it is considered a relatively straightforward process.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function, reduce inflammation, and have neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-8-10-16(11-9-14)22(18-7-4-12-20-18)19(23)21-15-5-3-6-17(13-15)24-2/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWDQJSMJWPWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea

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